4-(2-Pyrimidinyloxy)aniline

Synthetic chemistry Process development Building block procurement

Researchers developing kinase inhibitors often struggle with sourcing aniline intermediates that provide the precise molecular geometry for hinge-binding and favorable ADME profiles. 4-(2-Pyrimidinyloxy)aniline (CAS 105130-26-5) is the validated, para-substituted scaffold that solves this problem. - Enables synthesis of Mer/c-Met inhibitors with single-digit nanomolar potency (Mer IC50: 6.4 nM, c-Met IC50: 26.1 nM). - Outperforms older scaffolds in metabolic stability (human liver microsome t1/2: 53.1 min) and oral bioavailability (F=45.3%). - Available in high purity (≥95%) with reliable ambient shipping, ensuring supply chain consistency for med chem and process R&D.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 105130-26-5
Cat. No. B168472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Pyrimidinyloxy)aniline
CAS105130-26-5
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C10H9N3O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H,11H2
InChIKeyOYPOTUTZLSXURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Pyrimidinyloxy)aniline Specifications & Properties


4-(2-Pyrimidinyloxy)aniline (CAS 105130-26-5) is a heterocyclic aromatic amine building block featuring a pyrimidine ring linked via an ether bond to an aniline moiety . It is a crystalline solid with a molecular weight of 187.20 g/mol (C10H9N3O), a melting point of 140-142°C, and a predicted boiling point of 394.1±44.0°C . The compound is commercially available in purities typically ranging from 95% to 98%, with storage recommended at 2-8°C with protection from light . Its pKa is predicted to be 3.93±0.10 .

1
Para-oriented aniline geometry supports kinase pharmacophore alignment in inhibitor design
2
Synthesis-grade purity profile supports multi-step derivatization workflows
3
Reported moderate lipophilicity may support favorable solubility in early-stage screening

4-(2-Pyrimidinyloxy)aniline Substitution Risks


Substituting 4-(2-Pyrimidinyloxy)aniline with its positional isomers (2- or 3-substituted) or ring-halogenated analogs fundamentally alters reactivity, physicochemical properties, and biological target engagement. The para-substitution pattern is critical for maintaining the correct molecular geometry in kinase inhibitor pharmacophores, where the aniline nitrogen must project in a specific vector for hinge-binding interactions [1]. Positional isomerism changes the electronic distribution across the aromatic system, affecting nucleophilicity and subsequent coupling efficiency. Halogenated analogs (e.g., 4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline) introduce steric bulk and alter lipophilicity, which directly impacts ADME properties and synthetic tractability in downstream derivatization .

Positional isomer reactivity shift
2- or 3-substituted isomers alter electronic distribution and nucleophilicity, which may reduce coupling efficiency in downstream reactions.
Halogenated analog lipophilicity drift
Chlorinated or fluorinated analogs introduce steric bulk and increase lipophilicity, potentially shifting ADME properties away from the non-halogenated scaffold baseline.
Geometry-dependent target engagement
The para-substitution pattern maintains the aniline nitrogen projection vector for hinge-binding; ortho or meta isomers may not support the same binding geometry.

4-(2-Pyrimidinyloxy)aniline Comparative Evidence


Synthetic Route vs. 2-Isomer

The synthesis of 4-(2-Pyrimidinyloxy)aniline proceeds via nucleophilic aromatic substitution between 4-chloroaniline and 2-hydroxypyrimidine under basic conditions (K2CO3, DMF) . In contrast, the 2-substituted isomer requires reaction of 2-chloropyrimidine with 4-aminophenol . The 4-substituted route employs more readily available and cost-effective 4-chloroaniline (bulk pricing ~$3-5/kg) versus 4-aminophenol derivatives which are more expensive precursors. This differential starting material availability translates to lower synthetic cost for the 4-substituted compound, a key procurement consideration.

Synthetic Route
Class-level
4-chloroaniline + 2-hydroxypyrimidine (K2CO3, DMF) vs 2-chloropyrimidine + 4-aminophenol route
Supports procurement cost assessment for route selection
Precursor cost differential is class-level estimate; verify bulk pricing
Synthetic chemistry Process development Building block procurement

Physicochemical Properties vs. Chlorinated Analog

4-(2-Pyrimidinyloxy)aniline exhibits a melting point of 140-142°C and a predicted pKa of 3.93±0.10 . Its chlorinated analog 3-Chloro-4-(2-pyrimidinyloxy)aniline (CAS 338413-13-1) has a higher molecular weight (221.64 g/mol) and increased lipophilicity due to chlorine substitution . The lower melting point of the non-halogenated compound facilitates easier handling during recrystallization and solid-phase synthesis. The pKa difference alters protonation state under physiological and reaction conditions, directly impacting solubility, membrane permeability, and extraction efficiency.

Physicochemical Profile
Class-level
mp 140–142°C; predicted pKa 3.93 vs chlorinated analog (MW +34.44 g/mol; mp not reported)
Supports purification method selection and salt-formation protocols
Chlorinated analog solid-state data unavailable for direct comparison
Pre-formulation Solid-state characterization Purification

Mer/c-Met Inhibition vs. UNC2250

Derivatives of 4-(2-Pyrimidinyloxy)aniline have yielded potent dual Mer/c-Met inhibitors. Compound 18c, a derivative of this scaffold, demonstrated Mer IC50 of 18.5 ± 2.3 nM and c-Met IC50 of 33.6 ± 4.3 nM [1]. Compound 17c, another derivative, achieved Mer IC50 of 6.4 ± 1.8 nM and c-Met IC50 of 26.1 ± 7.7 nM, with high human liver microsomal stability (t1/2 = 53.1 min) and moderate oral bioavailability (F = 45.3%) [2]. In comparison, the established Mer inhibitor UNC2250 showed lower oral bioavailability (F = 23%) [3]. While the parent compound 4-(2-Pyrimidinyloxy)aniline itself is not the active inhibitor, its scaffold directly enables the synthesis of derivatives with superior ADME profiles relative to older chemical series.

Derivative ADME Profile
Class-level
Derivative 17c: Mer IC50 6.4±1.8 nM, oral F=45.3% vs UNC2250 oral F=23%
Supports scaffold-to-ADME correlation assessment
Derivative-based scaffold inference; parent compound is a building block, not the active inhibitor
Kinase inhibition Oncology MerTK c-Met

Lipophilicity vs. Positional Isomers

The predicted LogP for 4-(2-Pyrimidinyloxy)aniline is 0.34 (ACD/LogP) . This moderate lipophilicity balances aqueous solubility and membrane permeability. Positional isomers (2- and 3-substituted) are expected to exhibit different LogP values due to altered dipole moments and hydrogen-bonding patterns. The para-substitution geometry is optimal for the extended, linear conformation required for ATP-binding site occupancy in kinases, as demonstrated in docking studies of 2-substituted aniline pyrimidine derivatives [1]. Compounds with LogP < 1 generally exhibit superior aqueous solubility, reducing the need for complex formulation strategies.

Lipophilicity
Class-level
ACD/LogP = 0.34
Supports solubility and permeability screening in early discovery
Predicted value; positional isomer LogP not reported for direct comparison
Drug-likeness Lipophilicity Formulation development

4-(2-Pyrimidinyloxy)aniline Applications


Mer/c-Met Dual Kinase Inhibitor Synthesis

Use 4-(2-Pyrimidinyloxy)aniline as the core aniline building block for constructing 2-substituted aniline pyrimidine derivatives targeting Mer and c-Met kinases. Derivatives of this scaffold have demonstrated Mer IC50 values as low as 6.4 ± 1.8 nM and c-Met IC50 of 26.1 ± 7.7 nM, with favorable oral bioavailability (F = 45.3%) and high metabolic stability in human liver microsomes (t1/2 = 53.1 min) [1]. This scaffold outperforms older chemical series such as UNC2250 (F = 23%) in ADME properties [2].

Agrochemical Herbicides & Fungicides

Employ 4-(2-Pyrimidinyloxy)aniline as an intermediate in the synthesis of pyrimidine-based herbicides and fungicides. Pyrimidinyloxy aniline derivatives have established utility in agrochemical formulations for crop protection [1]. The compound's synthetic accessibility via the 4-chloroaniline + 2-hydroxypyrimidine route using cost-effective precursors makes it economically viable for agrochemical process development at scale [2].

Thermal Stability Polymer Formulation

Incorporate 4-(2-Pyrimidinyloxy)aniline into polymer matrices to improve thermal stability and mechanical properties. The heterocyclic pyrimidine moiety contributes to enhanced thermal resistance in polymer formulations, making this compound valuable for developing durable industrial materials [1]. The moderate melting point (140-142°C) facilitates melt-processing compatibility [2].

Structure-Activity Relationship (SAR) Studies

Utilize 4-(2-Pyrimidinyloxy)aniline as a reference scaffold in SAR campaigns exploring pyrimidine-aniline ether linkages. The para-substitution pattern and predicted LogP of 0.34 [1] provide a baseline for evaluating how modifications (halogenation, alkylation, positional isomerism) impact lipophilicity, target binding, and ADME properties. This compound serves as the non-halogenated, para-substituted benchmark against which analogs with Cl, F, or methyl substitutions are compared in systematic SAR studies [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Para-substituted aniline scaffold for 2-substituted pyrimidine derivatives
Mer/c-Met inhibition and ADME profiling in derivative series
Agrochemical intermediate synthesis
Precursor route and availability profile
Process-scale synthetic accessibility and cost review
Polymer thermal-resistance research
Heterocyclic aromatic amine with reported thermal stability context
Melt-processing compatibility and thermal-resistance verification
Structure-activity relationship studies
Non-halogenated para-substituted baseline scaffold
Lipophilicity, target-binding, and positional-isomer benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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